molecular formula C18H25NO13 B7796332 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Cat. No. B7796332
M. Wt: 463.4 g/mol
InChI Key: LBTDRWMZFQVCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a useful research compound. Its molecular formula is C18H25NO13 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized through various methods. For instance, Khan, Piskorz, and Matta (1994) conducted a study focusing on the synthesis of similar compounds, providing insights into the chemical processes involved in creating such molecules (Khan, Piskorz, & Matta, 1994).

  • Use in Biochemical Studies : This compound has been utilized in studies related to the interaction of carbohydrates with biological systems. For example, Williams, Shafer, Goldstein, and Adamson (1978) explored the kinetics of binding of a similar compound to concanavalin A, a plant lectin (Williams, Shafer, Goldstein, & Adamson, 1978).

  • Potential Therapeutic Applications : Its analogs have been investigated for their potential therapeutic applications. Abgottspon et al. (2010) studied alpha-D-mannopyranosides as FimH antagonists, which could inhibit the adhesion of Escherichia coli, offering insights into the treatment and prevention of urinary tract infections (Abgottspon et al., 2010).

  • Structural Studies : The structural analysis of compounds related to 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has been a subject of interest. Kanellopoulos et al. (1996) analyzed the crystal structure of concanavalin A complexes with similar compounds, shedding light on the saccharide-binding capabilities of this lectin (Kanellopoulos et al., 1996).

  • Enzymatic Studies : Research has also focused on the interaction of this compound with enzymes. Barnett, Jarvis, and Munday (1967) investigated the hydrolysis of glycosyl fluorides by glycosidases, contributing to the understanding of enzymatic processes involving similar compounds (Barnett, Jarvis, & Munday, 1967).

  • Material Science Applications : Wulff, Grobe‐Einsler, Vesper, and Sarhan (1977) explored the use of similar compounds in the creation of macroporous polymers with specific chiral cavities, indicating potential applications in material science (Wulff, Grobe‐Einsler, Vesper, & Sarhan, 1977).

properties

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDRWMZFQVCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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